molecular formula C19H36N2O5 B611254 TCO-C3-PEG3-C3-amine CAS No. 2028288-77-7

TCO-C3-PEG3-C3-amine

Cat. No.: B611254
CAS No.: 2028288-77-7
M. Wt: 372.51
InChI Key: ZWCIHUBGBBHCSO-OWOJBTEDSA-N
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Description

Mechanism of Action

Target of Action

TCO-C3-PEG3-C3-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound, being a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer improves water solubility, which can enhance the bioavailability of the compound . Furthermore, the compound can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can modulate cellular processes that are regulated by these proteins.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) is necessary for the compound to derivatize carboxyl groups . Additionally, the hydrophilic PEG spacer arm provides a long, flexible connection that minimizes steric hindrance in reactions with complementary tetrazine-containing molecules .

Biochemical Analysis

Biochemical Properties

TCO-C3-PEG3-C3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The TCO moiety in this compound can undergo bioorthogonal reactions, typically with Tetrazine . The nature of these interactions is primarily through the formation of a stable amide bond .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable amide bonds with carboxyl groups or activated esters. This allows it to bind to biomolecules, potentially influencing enzyme activity and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-C3-PEG3-C3-amine typically involves the conjugation of a TCO moiety with a PEG chain that terminates in an amine group. The reaction conditions often include the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Biological Activity

TCO-C3-PEG3-C3-amine is a polyethylene glycol (PEG)-based compound featuring a trans-cyclooctene (TCO) moiety and a free amine group. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells by harnessing the ubiquitin-proteasome system. The biological activity of this compound is critical for developing targeted therapies and understanding protein function in various cellular contexts.

The mechanism of action of this compound involves its role as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein for degradation. This dual-targeting approach facilitates the selective degradation of proteins, thereby influencing various biochemical pathways, particularly those associated with protein homeostasis and signaling.

Key Features:

  • Linker Role : Connects E3 ligase and target proteins.
  • Biochemical Pathways : Engages with the ubiquitin-proteasome system.
  • Bioorthogonal Reactions : The TCO moiety allows for bioorthogonal reactions, typically with tetrazines, enhancing its utility in chemical biology.

This compound exhibits several biochemical properties that make it suitable for various applications:

PropertyDescription
Solubility Highly soluble in aqueous environments due to PEG component.
Reactivity Undergoes bioorthogonal reactions, facilitating conjugation with biomolecules.
Stability Stable under physiological conditions, enhancing its use in biological assays.
Compatibility Compatible with various functional groups, allowing diverse applications in bioconjugation.

Applications in Research

  • PROTAC Development : this compound is integral in synthesizing PROTACs, which have shown promise in selectively degrading disease-associated proteins.
  • Chemical Biology : Its ability to facilitate click chemistry makes it valuable for modifying biopolymers and peptides.
  • Drug Delivery Systems : The compound's stability and reactivity are leveraged to develop innovative drug delivery systems that target specific tissues or cells.

Case Studies

Several studies highlight the biological activity and applications of this compound:

  • Selective Protein Degradation :
    • A study demonstrated the successful application of this compound in developing PROTACs targeting oncogenic proteins. These PROTACs led to significant reductions in target protein levels in cancer cell lines, indicating effective protein degradation mechanisms .
  • Click Chemistry Applications :
    • Research has shown that TCO moieties can be used in click chemistry to modify proteins and other biomolecules, enhancing their functionality for therapeutic applications .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure, which provides enhanced solubility and stability in biological systems. This characteristic is crucial for ensuring that PROTACs maintain their efficacy during systemic circulation and reach their intended targets within cells.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIHUBGBBHCSO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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